molecular formula C14H17N3O B8568105 1-(4-pyrazol-1-ylphenyl)piperidin-3-ol

1-(4-pyrazol-1-ylphenyl)piperidin-3-ol

Cat. No. B8568105
M. Wt: 243.30 g/mol
InChI Key: WWUVNRPWZGICMW-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

1-(4-(1H-Pyrazol-1-yl)phenyl)piperidin-3-one (300 mg, 1.243 mmol) was synthesized as described in General Procedure B using 1-(4-bromophenyl)-1H-pyrazole. The resulting product 1-(4-(1H-pyrazol-1-yl)phenyl)piperidin-3-ol was oxidized using General Procedure D to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC(N2C=CC=N2)=CC=1.[N:13]1([C:18]2[CH:23]=[CH:22][C:21]([N:24]3[CH2:29][CH2:28][CH2:27][CH:26]([OH:30])[CH2:25]3)=[CH:20][CH:19]=2)[CH:17]=[CH:16][CH:15]=[N:14]1>>[N:13]1([C:18]2[CH:19]=[CH:20][C:21]([N:24]3[CH2:29][CH2:28][CH2:27][C:26](=[O:30])[CH2:25]3)=[CH:22][CH:23]=2)[CH:17]=[CH:16][CH:15]=[N:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1N=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)N1CC(CCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the title compound

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)N1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.243 mmol
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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